molecular formula C16H14ClN3O2S B611694 Vitacoxib CAS No. 1374128-90-1

Vitacoxib

カタログ番号: B611694
CAS番号: 1374128-90-1
分子量: 347.81
InChIキー: NSWKPXFHCORWAE-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Vitacoxib, with the chemical name 2-(4-chloro-5-p-tolyl-1H-imidazol-1-yl)-5-(methyl sulfonyl) pyridine, is a novel compound belonging to the class of selective cyclooxygenase-2 (COX-2) inhibitors, also known as coxibs . It was developed as a non-steroidal anti-inflammatory drug (NSAID) for veterinary medicine and demonstrates high specificity for the COX-2 enzyme . This selective mechanism of action spares the COX-1 enzyme, which is associated with gastrointestinal adverse effects common to non-selective NSAIDs, making it a valuable compound for researching inflammatory pathways . Preclinical models indicate that this compound exhibits excellent anti-inflammatory and analgesic activity . Research Applications and Value: As a research-grade chemical, this compound is a tool for studying COX-2 inhibition and its effects in various experimental models. It is utilized in pharmacological and toxicological studies to investigate the role of COX-2 in inflammation and pain. Its pharmacokinetic profile has been characterized in several species, showing a long half-life and wide tissue distribution, which are important factors for research design . Toxicological studies in rodents have established a high oral LD50 (>5000 mg/kg) and provided data on no-observed-adverse-effect levels (NOAEL) in sub-chronic and chronic studies . Additional studies have shown that the compound does not cause dermal irritation or skin sensitization in animal models . Intended Use and Handling: This product is labeled "For Research Use Only" (RUO) . It is strictly for laboratory research applications and is not intended for human or veterinary diagnostic, therapeutic, or any other clinical uses. The product has not been reviewed or approved by the US FDA or the European Medicines Agency for clinical application .

特性

CAS番号

1374128-90-1

分子式

C16H14ClN3O2S

分子量

347.81

IUPAC名

2-(4-Chloro-5-(p-tolyl)-1H-imidazol-1-yl)-5-(methylsulfonyl)pyridine

InChI

InChI=1S/C16H14ClN3O2S/c1-11-3-5-12(6-4-11)15-16(17)19-10-20(15)14-8-7-13(9-18-14)23(2,21)22/h3-10H,1-2H3

InChIキー

NSWKPXFHCORWAE-UHFFFAOYSA-N

SMILES

O=S(C1=CN=C(N2C(C3=CC=C(C)C=C3)=C(Cl)N=C2)C=C1)(C)=O

外観

Solid powder

純度

>98% (or refer to the Certificate of Analysis)

賞味期限

>2 years if stored properly

溶解性

Soluble in DMSO

保存方法

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同義語

Vitacoxib; 

製品の起源

United States

類似化合物との比較

Pharmacokinetic and Metabolic Differences

Vitacoxib distinguishes itself from other COX-2 inhibitors through its unique metabolic pathway and species-specific PK profiles. Below is a comparative analysis with celecoxib, rofecoxib, and lumiracoxib:

Parameter This compound Celecoxib Rofecoxib Lumiracoxib
Selectivity (COX-2/COX-1) ~30-fold (dogs) ~10–20 fold (humans) ~35-fold (humans) ~300-fold (humans)
Half-life (h) 4.25 (rats), 5.87 (dogs), 21 (cats) 11 (humans) 17 (humans) 3–6 (humans)
Metabolism Hydroxylation of aromatic methyl group → carboxylic acid (M2) CYP2C9-mediated oxidation → inactive metabolites Hepatic glucuronidation CYP2C9 oxidation → inactive metabolites
Excretion Urine (4.73% unchanged), feces (0.026%) Primarily fecal (57%) Renal (72%) Renal (50–60%)
Toxicity No mutagenicity, teratogenicity, or skin irritation Cardiovascular risks (black box warning) Withdrawn (cardiovascular toxicity) Withdrawn (hepatotoxicity)

†Withdrawn from clinical use.

Key Findings :

  • Species-Specific Half-Life : this compound’s half-life varies significantly across species, with cats showing the longest elimination time (21 hours) due to low glucuronidation capacity . This contrasts with celecoxib, which has a consistent half-life in humans (~11 hours) .
  • Metabolic Stability : Unlike rofecoxib and lumiracoxib, which rely on hepatic glucuronidation (problematic in cats), this compound undergoes hydroxylation and oxidation, reducing species-specific toxicity risks .
  • Safety Profile: this compound lacks genotoxic and teratogenic effects even at high doses (5,000 mg/kg in rodents), unlike withdrawn COX-2 inhibitors .
Efficacy and Selectivity

This compound’s COX-2 selectivity (IC₅₀: 313 ng/mL for COX-2 vs. 911 ng/mL for COX-1 in cats) ensures minimal gastrointestinal toxicity, a critical advantage over nonselective NSAIDs like aspirin . In dogs, its efficacy parallels celecoxib but with a lower Cₘₐₓ (94.27 ng/mL vs. 400–600 ng/mL for celecoxib) . Notably, this compound achieves therapeutic plasma concentrations for 24 hours in cats at 4 mg/kg, outperforming lumiracoxib’s short duration .

Market and Regulatory Status

While rofecoxib and lumiracoxib were withdrawn due to toxicity, this compound remains restricted to veterinary use in China.

Q & A

Q. What are the primary pharmacological mechanisms of Vitacoxib, and how are they validated in preclinical models?

Methodological Answer: Mechanistic studies typically employ in vitro assays (e.g., COX-2 inhibition assays) and in vivo models (e.g., rodent inflammation models). Validation requires comparative analysis with known NSAIDs, using dose-response curves and Western blotting to confirm target engagement . Reproducibility hinges on standardized protocols for animal handling and assay conditions, as outlined in guidelines for experimental transparency .

Q. What evidence supports the efficacy of this compound in reducing inflammation compared to other NSAIDs?

Methodological Answer: Efficacy is assessed through randomized controlled trials (RCTs) measuring biomarkers like prostaglandin E2 (PGE2) levels and clinical endpoints (e.g., lameness scores in veterinary models). Meta-analyses of RCTs should follow PRISMA guidelines to ensure statistical rigor, with effect sizes calculated using Cohen’s d or odds ratios .

Q. How is the pharmacokinetic profile of this compound characterized in different species?

Methodological Answer: Pharmacokinetic studies use HPLC or LC-MS/MS to measure plasma concentration-time curves. Key parameters (e.g., Cmax, T½) are derived via non-compartmental analysis. Species-specific differences require cross-validation in at least two animal models (e.g., canine and rodent) with sample sizes determined by power analysis .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported toxicity data for this compound across studies?

Methodological Answer: Contradictions may arise from variability in dosing regimens or species-specific metabolism. A systematic review using the PECO framework (Population, Exposure, Comparator, Outcome) can identify confounding factors. Dose-response meta-regression and sensitivity analyses are critical to isolate causal relationships .

Q. What experimental designs are optimal for evaluating the long-term safety of this compound in chronic inflammatory conditions?

Methodological Answer: Longitudinal cohort studies with staggered dosing and control arms (placebo + active comparator) are recommended. Endpoints should include histopathological analysis of target organs (e.g., renal and hepatic tissues) and biomarkers of oxidative stress (e.g., MDA, SOD). Blinded endpoint adjudication reduces observer bias .

Q. How can multi-omics approaches (e.g., transcriptomics, metabolomics) enhance understanding of this compound’s mode of action?

Methodological Answer: Integrative omics requires paired sampling (e.g., blood and tissue) pre- and post-treatment. RNA-seq for transcriptomics and LC-MS for metabolomics are standard. Data integration tools like WGCNA or pathway enrichment analysis (via KEGG/GO) identify hub genes/metabolites linked to COX-2 pathways. Replication in independent cohorts is essential .

Q. What statistical methods are appropriate for analyzing non-linear dose-response relationships in this compound studies?

Methodological Answer: Non-linear mixed-effects modeling (NONMEM) or Bayesian hierarchical models accommodate individual variability. Model selection criteria (e.g., AIC/BIC) determine the best fit. For threshold effects, segmented regression or spline functions are recommended .

Methodological Guidance

Q. How should researchers design a blinded, placebo-controlled trial for this compound to minimize confounding?

Methodological Answer: Use block randomization stratified by baseline severity. Blinding extends to outcome assessors and data analysts. Placebo formulations must match this compound in appearance and administration route. Pre-specified subgroup analyses (e.g., age, comorbidities) prevent data dredging .

Q. What are the best practices for ensuring reproducibility in this compound biomarker studies?

Methodological Answer: Adhere to REMARK guidelines for biomarker reporting. Include positive/negative controls in assays, and validate findings in ≥2 independent cohorts. Publicly share raw data (e.g., via Zenodo) and analytical pipelines (e.g., GitHub) to enable replication .

Q. How can systematic reviews address gaps in the this compound literature while avoiding redundancy?

Methodological Answer: Conduct a scoping review first to map existing evidence. Use PRISMA-ScR guidelines and tools like Rayyan for screening. Prioritize gaps identified via PICOS (Population, Intervention, Comparison, Outcomes, Study design) frameworks. Exclude studies with high ROB (Risk of Bias) using tools like RoB 2.0 .

Data Management & Ethics

Q. What strategies ensure ethical compliance in this compound trials involving animal models?

Methodological Answer: Follow ARRIVE 2.0 guidelines for animal research. Obtain IACUC approval with justification for species and sample size. Include humane endpoints (e.g., maximal tumor size) and minimize distress via analgesia protocols .

Q. How should researchers manage conflicting data on this compound’s drug-drug interactions (DDIs)?

Methodological Answer: Use in vitro CYP450 inhibition assays followed by in vivo PK studies in relevant models (e.g., dogs with concurrent medications). Apply the FDA’s DDI guidance for in vitro-in vivo extrapolation (IVIVE). Report results using standard metrics (e.g., AUC ratio, geometric mean fold change) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Vitacoxib
Reactant of Route 2
Vitacoxib

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。